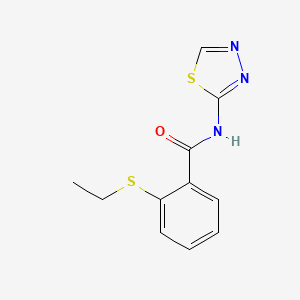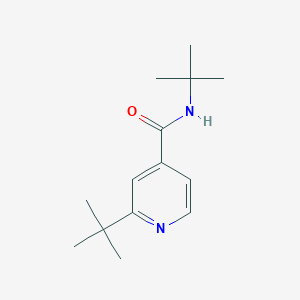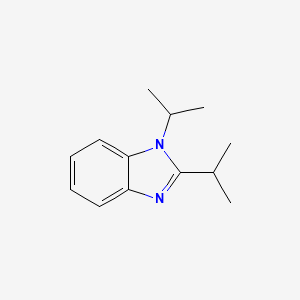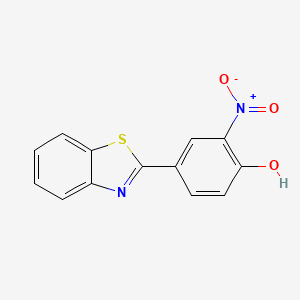
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide, also known as HMBN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. HMBN has been found to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. In
作用機序
The exact mechanism of action of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also inhibits the activation of MAPKs, which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines. The antioxidant activity of this compound is thought to be due to its ability to scavenge ROS and reduce lipid peroxidation. The antitumor activity of this compound is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to reduce oxidative stress by scavenging ROS and reducing lipid peroxidation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
実験室実験の利点と制限
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide. One potential direction is to further explore its anti-inflammatory activity and its potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the mechanism of action of this compound in more detail, particularly its antioxidant and antitumor activities. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
合成法
The synthesis of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide involves the condensation reaction of 1-hydroxy-2-naphthoic acid hydrazide with 4-methoxybenzaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of this compound is typically around 60-70%.
科学的研究の応用
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antioxidant activity by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation. Additionally, this compound has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
1-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-15-9-6-13(7-10-15)12-20-21-19(23)17-11-8-14-4-2-3-5-16(14)18(17)22/h2-12,22H,1H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAMRVOXAEJIJ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)
![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)


![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)

![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)
![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)


